1-Pentenyl-4-(aminosulfonyl)benzoate

Description

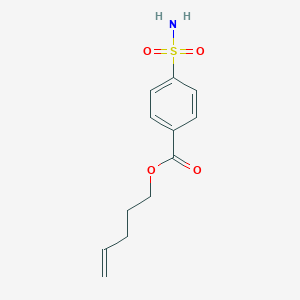

1-Pentenyl-4-(aminosulfonyl)benzoate is a synthetic benzoate derivative featuring a pentenyl chain at the C1 position and an aminosulfonyl (-SO₂NH₂) group at the para position of the benzene ring. This structural configuration confers unique physicochemical and biological properties. Additionally, it is associated with carbonic anhydrase II modulation, suggesting broader pharmacological relevance . Its synthesis typically involves esterification and sulfonamide functionalization, though specific synthetic routes are less documented in public literature compared to simpler benzoate esters.

Properties

Molecular Formula |

C12H15NO4S |

|---|---|

Molecular Weight |

269.32 g/mol |

IUPAC Name |

pent-4-enyl 4-sulfamoylbenzoate |

InChI |

InChI=1S/C12H15NO4S/c1-2-3-4-9-17-12(14)10-5-7-11(8-6-10)18(13,15)16/h2,5-8H,1,3-4,9H2,(H2,13,15,16) |

InChI Key |

IEMQKTRDDVFPKZ-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Benzoate Esters

Alkyl and Alkenyl Benzoates

Benzoate esters with alkyl or alkenyl chains (e.g., methyl, benzyl, hexyl) are widely studied for their natural occurrence and applications in fragrances or agrochemicals. Key comparisons include:

Notes:

- The aminosulfonyl group in this compound distinguishes it from traditional alkyl benzoates, enabling stronger hydrogen bonding and enzyme interaction.

- Unlike fragrance-focused benzoates, its applications are primarily therapeutic.

Amino-Functionalized Benzoates

Compounds like (S)-Methyl 4-(1-aminoethyl)benzoate (CAS 222714-37-6) share structural motifs but lack sulfonamide groups. The aminoethyl substituent in this analog improves solubility in polar solvents but reduces sulfatase inhibition efficacy compared to the aminosulfonyl group .

Functional Comparison with Sulfatase Inhibitors

This compound belongs to a class of sulfatase inhibitors critical in hormone-dependent cancer therapy. Key competitors include:

Notes:

- The benzoate backbone in this compound avoids the estrogenic risks of steroidal inhibitors like EMATE.

- Its sulfonamide group provides stronger electrophilic character, enabling covalent binding to sulfatase enzymes .

Comparison with Carbonic Anhydrase II Inhibitors

links this compound to carbonic anhydrase II (CA II), a target in glaucoma and epilepsy. Contrasts with other CA inhibitors:

Notes:

- The pentenyl chain may reduce off-target effects compared to smaller inhibitors like acetazolamide.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.